An In-depth Technical Guide to the Synthesis and Characterization of 1-Butyl-4-(2-nitro-ethyl)-benzene
An In-depth Technical Guide to the Synthesis and Characterization of 1-Butyl-4-(2-nitro-ethyl)-benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic route and the expected physicochemical and spectroscopic properties of the target compound, 1-Butyl-4-(2-nitro-ethyl)-benzene. The information presented herein is curated for an audience with a strong background in organic chemistry and is intended to support research and development activities.
Synthesis Methodology
The synthesis of 1-Butyl-4-(2-nitro-ethyl)-benzene can be conceptually approached through a three-step sequence commencing with a Henry-type condensation reaction, followed by dehydration and subsequent reduction. This synthetic strategy is widely employed for the preparation of β-arylnitroalkanes.
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic pathway for 1-Butyl-4-(2-nitro-ethyl)-benzene.
Experimental Protocols
The following are detailed, representative experimental protocols for each step of the proposed synthesis. These protocols are based on established methodologies for similar transformations and may require optimization for the specific substrates.
Step 1: Synthesis of 1-(4-Butylphenyl)-2-nitropropan-1-ol (Henry Reaction)
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone in the presence of a base.[1][2]
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Materials: 4-Butylbenzaldehyde, Nitroethane, Butylamine, Acetic Acid, Ethanol.
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Procedure:
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To a solution of 4-butylbenzaldehyde (1 equivalent) in ethanol, add nitroethane (1.5 equivalents).
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Add butylamine (2 equivalents) as a basic catalyst.[3]
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The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is poured into ice-water and acidified with acetic acid.
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The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
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Step 2: Synthesis of 1-Butyl-4-(2-nitroprop-1-en-1-yl)benzene (Dehydration)
The nitroalkene is synthesized by the dehydration of the corresponding nitroalkanol.
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Materials: 1-(4-Butylphenyl)-2-nitropropan-1-ol, Acetic Anhydride, Sodium Acetate.
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Procedure:
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A mixture of 1-(4-butylphenyl)-2-nitropropan-1-ol (1 equivalent) and anhydrous sodium acetate (0.5 equivalents) in acetic anhydride (5 equivalents) is prepared.
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The mixture is heated at 100-120 °C for 2-4 hours.
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After cooling, the reaction mixture is poured into ice-water to hydrolyze the excess acetic anhydride.
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The product is extracted with an organic solvent, and the organic layer is washed with saturated sodium bicarbonate solution and brine.
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The organic layer is dried and concentrated to yield the crude nitroalkene, which can be purified by recrystallization or column chromatography.
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Step 3: Synthesis of 1-Butyl-4-(2-nitro-ethyl)-benzene (Reduction)
The final step involves the selective reduction of the carbon-carbon double bond of the nitroalkene.
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Materials: 1-Butyl-4-(2-nitroprop-1-en-1-yl)benzene, Sodium Borohydride (NaBH4), Tetrahydrofuran (THF), Methanol.
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Procedure:
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Dissolve 1-butyl-4-(2-nitroprop-1-en-1-yl)benzene (1 equivalent) in a mixture of THF and methanol.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (2-3 equivalents) portion-wise, maintaining the temperature below 5 °C.
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After the addition is complete, the reaction is stirred at room temperature for 1-2 hours.
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The reaction is quenched by the slow addition of water.
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The product is extracted, and the organic layer is washed, dried, and concentrated.
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Purification by column chromatography will yield the final product, 1-Butyl-4-(2-nitro-ethyl)-benzene.
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Characterization Data
Due to the absence of experimentally determined data in the searched literature for 1-Butyl-4-(2-nitro-ethyl)-benzene, the following tables provide predicted physicochemical and spectroscopic properties based on data from structurally analogous compounds. These values should be considered as estimates.
Physicochemical Properties
| Property | Predicted Value | Reference Compounds Used for Estimation |
| Molecular Formula | C12H17NO2 | - |
| Molecular Weight | 207.27 g/mol | - |
| Appearance | Pale yellow oil or low melting solid | General observation for similar nitroalkanes. |
| Boiling Point | > 250 °C (estimated) | Based on the boiling point of 1-butyl-4-nitrobenzene.[4] |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate). Insoluble in water. | General solubility characteristics of similar organic compounds. |
Spectroscopic Data
The expected spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound. The following are predicted values based on known spectroscopic data of similar molecules.[5][6][7][8][9]
2.2.1. 1H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 | d | 2H | Aromatic (ortho to butyl) |
| ~ 7.10 | d | 2H | Aromatic (ortho to ethyl) |
| ~ 4.60 | t | 2H | -CH2-NO2 |
| ~ 3.20 | t | 2H | Ar-CH2- |
| ~ 2.60 | t | 2H | Ar-CH2-CH2-CH2-CH3 |
| ~ 1.60 | m | 2H | Ar-CH2-CH2-CH2-CH3 |
| ~ 1.35 | m | 2H | Ar-CH2-CH2-CH2-CH3 |
| ~ 0.90 | t | 3H | Ar-CH2-CH2-CH2-CH3 |
2.2.2. 13C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142 | Aromatic (quaternary, C-butyl) |
| ~ 135 | Aromatic (quaternary, C-ethyl) |
| ~ 129 | Aromatic (CH, ortho to butyl) |
| ~ 128 | Aromatic (CH, ortho to ethyl) |
| ~ 75 | -CH2-NO2 |
| ~ 35 | Ar-CH2- |
| ~ 33 | Ar-CH2-CH2-CH2-CH3 |
| ~ 31 | Ar-CH2-CH2-CH2-CH3 |
| ~ 22 | Ar-CH2-CH2-CH2-CH3 |
| ~ 14 | Ar-CH2-CH2-CH2-CH3 |
2.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Assignment |
| ~ 2950-2850 | C-H stretching (aliphatic) |
| ~ 1550 | N-O asymmetric stretching (NO2) |
| ~ 1370 | N-O symmetric stretching (NO2) |
| ~ 830 | C-H out-of-plane bending (para-disubstituted benzene) |
2.2.4. Mass Spectrometry (MS)
| m/z | Assignment |
| 207 | [M]+ (Molecular ion) |
| 161 | [M - NO2]+ |
| 149 | [M - C2H4NO2]+ or [C10H13]+ |
| 91 | [C7H7]+ (Tropylium ion) |
| 57 | [C4H9]+ (Butyl cation) |
Conclusion
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 3. 1-Nitro-4-(2-nitroprop-1-enyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-butyl-4-nitrobenzene | 20651-75-6 [chemicalbook.com]
- 5. 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butyl 4-nitrobenzoate | C11H13NO4 | CID 67121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-SEC-BUTYL-2-NITROBENZENE(19370-34-4) 1H NMR spectrum [chemicalbook.com]
- 8. Benzene, 1-ethyl-4-nitro- [webbook.nist.gov]
- 9. Benzene, 1-ethyl-4-nitro- (CAS 100-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
